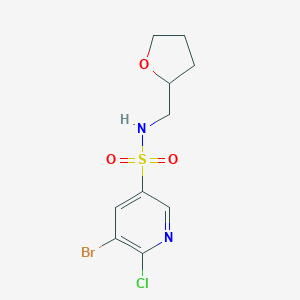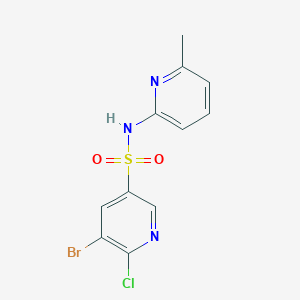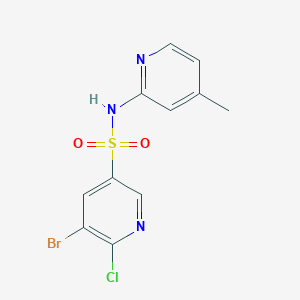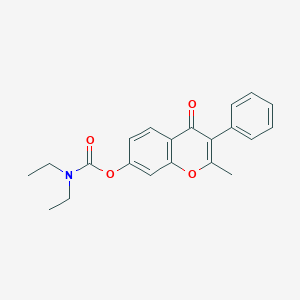
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate, also known as coumaphos, is an organophosphate insecticide that has been widely used in the agricultural industry to control various pests. It was first synthesized in 1957 and has since been used in many countries around the world.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting this enzyme, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate prevents the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. This leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to the death of the pest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can cause a range of symptoms including muscle twitching, paralysis, and ultimately death. In addition, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been shown to have toxic effects on non-target organisms such as bees and fish.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its effectiveness in controlling pests. This makes it a useful tool for researchers studying the effects of pests on crops and livestock. However, one of the main limitations of using 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate in lab experiments is its potential toxicity to non-target organisms. This can make it difficult to accurately assess the effects of the pesticide on the environment.
Future Directions
There are several future directions for research on 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate. One area of research could focus on developing alternative pesticides that are less toxic to non-target organisms. Another area of research could focus on developing new methods for controlling pests that do not rely on chemical pesticides. Finally, research could focus on the long-term effects of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate on the environment and the potential risks associated with its use.
Synthesis Methods
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate involves the reaction of 4-hydroxycoumarin with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final product. This process is known as the Hinsberg reaction.
Scientific Research Applications
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate has been extensively studied for its insecticidal properties. It has been used to control various pests in crops such as cotton, corn, and soybeans. In addition, it has been used to control pests in livestock and poultry. Its effectiveness in controlling pests has made it a popular choice for farmers and agricultural workers.
properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-4-22(5-2)21(24)26-16-11-12-17-18(13-16)25-14(3)19(20(17)23)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWPYBSGVJHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

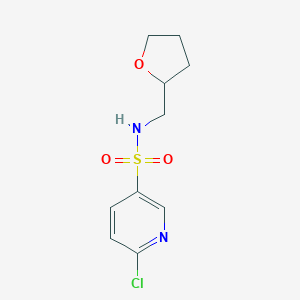
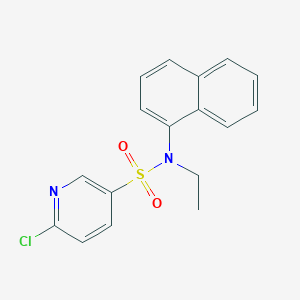


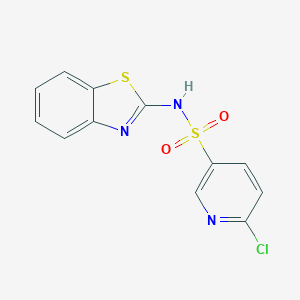
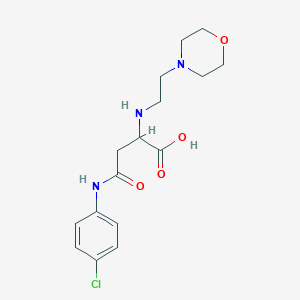
![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
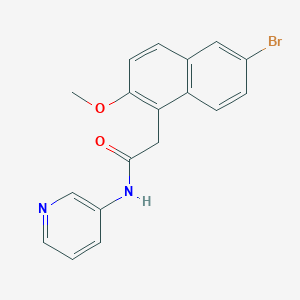

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)
